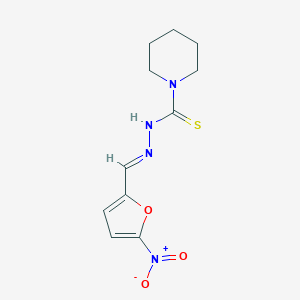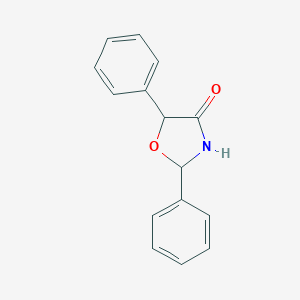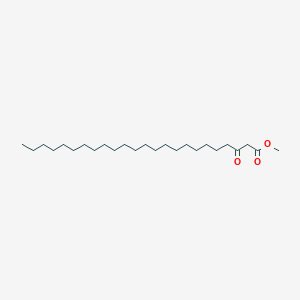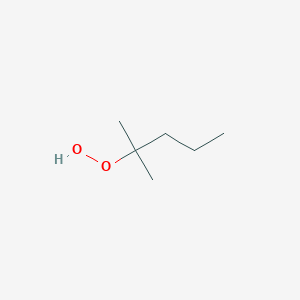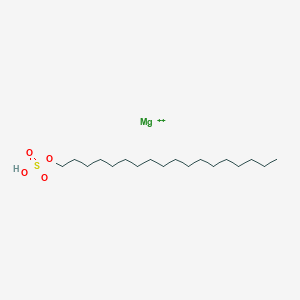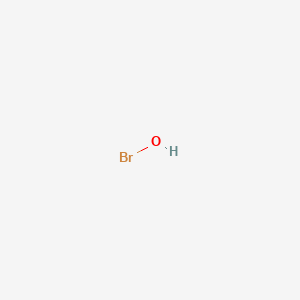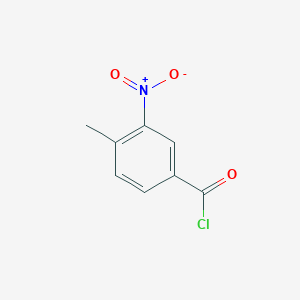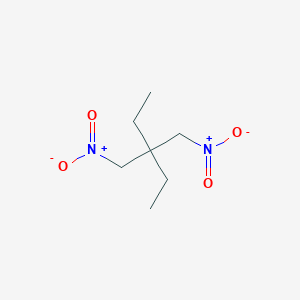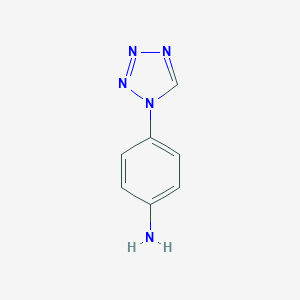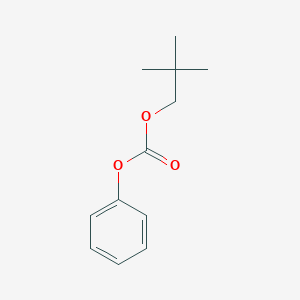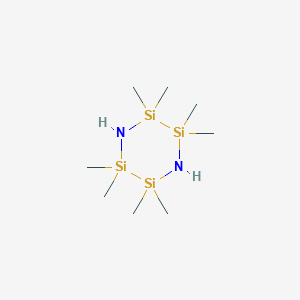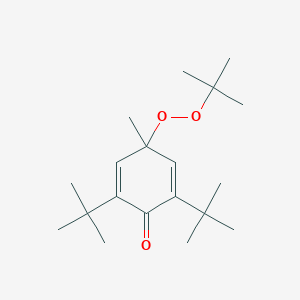
2,6-Di-tert-butyl-4-methyl-4-tert-butylperoxy-2,5-cyclohexadienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-methyl-4-tert-butylperoxy-2,5-cyclohexadienone, commonly known as DTBP, is a chemical compound that has been extensively used in scientific research. It is a peroxide compound that has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
DTBP is a peroxide compound that can undergo homolytic cleavage to generate free radicals. The free radicals can initiate polymerization reactions by abstracting hydrogen atoms from the monomer molecules. DTBP can also react with other free radicals to form stable products, which can act as crosslinking agents in the synthesis of polymeric materials.
Effets Biochimiques Et Physiologiques
DTBP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to induce oxidative stress in cells by generating reactive oxygen species. DTBP can also cause DNA damage and cell death in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
DTBP is a stable and easy-to-handle peroxide compound that can be stored for a long time without decomposition. It has a high radical yield and can initiate polymerization reactions at low concentrations. However, DTBP is sensitive to heat and light, which can cause its decomposition. It also has a short half-life in aqueous solutions, which limits its use in certain applications.
Orientations Futures
DTBP has a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science. Future research can focus on the development of novel synthesis methods for DTBP that can improve its yield and stability. In addition, the biochemical and physiological effects of DTBP need to be further studied to understand its potential toxicity and health risks. DTBP can also be used as a reagent for the determination of antioxidants in food and biological samples. Future research can focus on the development of more sensitive and specific methods for the detection of antioxidants using DTBP.
Méthodes De Synthèse
DTBP can be synthesized by the reaction of 2,5-cyclohexadienone with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out at low temperature and under an inert atmosphere to prevent the decomposition of the peroxide compound. The yield of DTBP can be improved by using a higher concentration of tert-butyl hydroperoxide and a longer reaction time.
Applications De Recherche Scientifique
DTBP has been widely used as a radical initiator in polymerization reactions. It can initiate the polymerization of various monomers, including styrene, acrylates, and methacrylates. DTBP is also used as a crosslinking agent in the synthesis of polymeric materials. In addition, DTBP has been used as a reagent for the determination of antioxidants in food and biological samples.
Propriétés
Numéro CAS |
13154-57-9 |
|---|---|
Nom du produit |
2,6-Di-tert-butyl-4-methyl-4-tert-butylperoxy-2,5-cyclohexadienone |
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-tert-butylperoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H32O3/c1-16(2,3)13-11-19(10,22-21-18(7,8)9)12-14(15(13)20)17(4,5)6/h11-12H,1-10H3 |
Clé InChI |
ZWNSJLOCNGQCRD-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OOC(C)(C)C |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OOC(C)(C)C |
Autres numéros CAS |
13154-57-9 |
Synonymes |
2,6-DI-TERT-BUTYL-4-METHYL-4-TERT-BUTYLPEROXY-2,5-CYCLOHEXADIENONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



